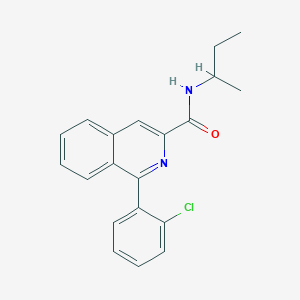

N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide

Overview

Description

Synthesis Analysis

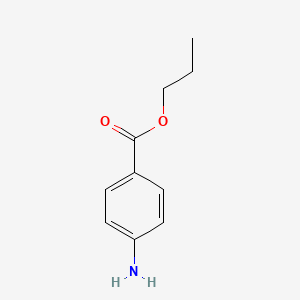

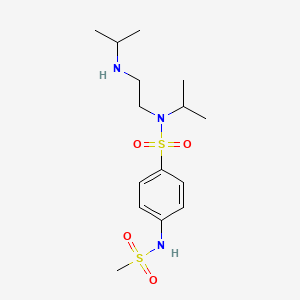

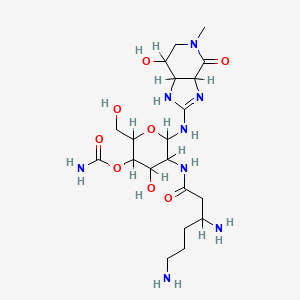

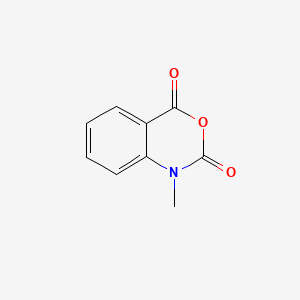

The synthesis of isoquinoline derivatives, such as “N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide”, often involves multiple steps starting from simpler compounds . For instance, the precursor “1-(2-chlorophenyl)isoquinolin-3-yl trifluoromethanesulfonate” was synthesized in five steps starting from "2-chlorobenzophenone" . The precursor “N-methyl-sec-butylamine” was prepared from “sec-butylamine” by reaction with “ethyl chloroformate” followed by reduction with "LiAlH4" .Molecular Structure Analysis

The molecular structure of “this compound” consists of a complex arrangement of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms. The exact arrangement of these atoms gives the compound its unique properties and reactivity.Chemical Reactions Analysis

“this compound” is an isoquinoline carboxamide that binds selectively to the peripheral benzodiazepine receptor (PBR), also known as the mitochondrial 18 kDa translocator protein or TSPO . This binding property is utilized in various chemical reactions and biological studies .Physical And Chemical Properties Analysis

“this compound” has a density of 1.2±0.1 g/cm3, a boiling point of 511.7±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . Its enthalpy of vaporization is 78.3±3.0 kJ/mol, and it has a flash point of 263.3±28.7 °C . The compound has a molar refractivity of 103.9±0.3 cm3, and its polar surface area is 33 Å2 .Scientific Research Applications

Radiolabeling and Imaging Applications

N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide and its analogues have been explored extensively in the field of radiolabeling and imaging. In one study, analogues of the compound were 11C-labelled via a palladium-mediated carbonylation using [11C]carbon monoxide, yielding products with high specific radioactivity, which are crucial for positron emission tomography (PET) imaging of neuroinflammation biomarkers, such as the 18-kDa translocator protein (TSPO) (Rahman, Kihlberg, & Långström, 2002). Another study emphasized the importance of 11C-ER176, a radioligand for TSPO, in imaging all three affinity genotypes in the human brain, showcasing the compound's potential in detecting abnormalities in patients (Ikawa et al., 2017).

Biochemical Interactions and Effects

The compound has also been studied for its biochemical interactions and effects. One research highlighted its anti-inflammatory properties by inhibiting oedema formation, demonstrating its potential therapeutic application in inflammation-related disorders (Torres et al., 1999). Additionally, a study on the induction of liver microsomal cytochrome P-450 isozymes by the compound suggests its significant role in drug metabolism and potential drug interactions (Totis et al., 1989).

Therapeutic and Diagnostic Applications

Further, the compound and its derivatives have been explored for various therapeutic and diagnostic applications. For instance, the preparation and characterization of certain derivatives indicate their role in HIV protease inhibitors, hinting at their importance in the realm of antiviral therapies (Casper & Hitchcock, 2007). Another study synthesized and evaluated an iodinated analog of the compound, suggesting its potential as a SPECT radiotracer for studying peripheral-type benzodiazepine receptors in the heart, indicating its use in cardiac imaging (Gildersleeve et al., 1996).

Mechanism of Action

Target of Action

N-Desmethyl-PK 11195, also known as N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide or 3-Isoquinolinecarboxamide, 1-(2-chlorophenyl)-N-(1-methylpropyl)-, is a potent ligand for the peripheral benzodiazepine receptor (PBR), also known as the mitochondrial 18 kDa translocator protein or TSPO .

Mode of Action

The compound binds specifically to the TSPO, exhibiting high affinity for the PBR in all species . The exact function of TSPO is still unclear, but it is known that the levels of PK binding sites in rat brains significantly increase in case of neuronal damage . This is associated with a macrophage invasion that occurs after the brain insult .

Biochemical Pathways

It is known that the compound has anti-inflammatory properties and can reverse the suppression of apoptosis by bcl-2 . It is also used as a tracer to study stroke, tumors, and diseases involving cell loss, such as Parkinson’s disease .

Pharmacokinetics

It is known that the compound can be labeled at the nitrogen position with a 11c-methyl group derived from 11c-methyliodide . The reaction vessel is preloaded with 1 mg N-desmethyl-PK 11195, which is dissolved in 0.4 mL DMSO and 10 mg finely powdered KOH . The whole reaction mixture is heated for 1.5 min at 90°C and then purified .

Result of Action

It is known that the compound enhances the susceptibility of cells to apoptosis induction by dna damaging agents . It also binds to monocytes and following lesioning its binding is up-regulated in brain macrophages and activated microglia .

Action Environment

The action environment of N-Desmethyl-PK 11195 is primarily at the outer mitochondrial membrane

Future Directions

The future directions of “N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide” research could involve further exploration of its binding properties and potential applications in neuroscience and medicinal chemistry. Its role as a marker of neuronal damage suggests potential uses in the diagnosis and treatment of neurodegenerative diseases .

Biochemical Analysis

Biochemical Properties

N-Desmethyl-PK 11195 is known to interact with various enzymes, proteins, and other biomolecules. This interaction plays a crucial role in various biochemical reactions .

Cellular Effects

N-Desmethyl-PK 11195 has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been reported to promote mitochondrial apoptosis and block P-glycoprotein (Pgp)-mediated drug efflux to chemosensitize cancer cells . This indicates that N-Desmethyl-PK 11195 can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-Desmethyl-PK 11195 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to plasma-membrane sites in Pgp-expressing cells, stimulates Pgp-associated adenosine triphosphatase (ATPase) activity, and causes conformational changes in Pgp . This suggests that N-Desmethyl-PK 11195 modulates Pgp-mediated efflux by direct transporter interaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Desmethyl-PK 11195 have been observed to change over time. For instance, the level of unmetabolized N-Desmethyl-PK 11195 decreased slowly over time after injection . This indicates the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-Desmethyl-PK 11195 vary with different dosages in animal models. For instance, the bactericidal activity of N-Desmethyl-PK 11195 was correlated to the total weekly dose and was not influenced by the frequency of administration . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

N-Desmethyl-PK 11195 is involved in various metabolic pathways. It broadly inhibits adenosine triphosphate (ATP)-binding cassette (ABC) transporters in hematologic cancer cell lines and primary leukemia-cell samples, including multidrug resistance protein (MRP), breast cancer resistance protein (BCRP), and/or Pgp .

Transport and Distribution

N-Desmethyl-PK 11195 is transported and distributed within cells and tissues. It is eliminated both through the renal and hepatobiliary systems . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of N-Desmethyl-PK 11195 is primarily at the outer mitochondrial membrane where it binds to the peripheral benzodiazepine receptor (PBR) . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name |

N-butan-2-yl-1-(2-chlorophenyl)isoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O/c1-3-13(2)22-20(24)18-12-14-8-4-5-9-15(14)19(23-18)16-10-6-7-11-17(16)21/h4-13H,3H2,1-2H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSIYNJKCPZOFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-amino-4-[5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1679348.png)

![4-{[(4-Cyclohexylphenyl){[3-(Methylsulfonyl)phenyl]carbamoyl}amino]methyl}-N-(1h-Tetrazol-5-Yl)benzamide](/img/structure/B1679352.png)

![8-[4-(3-Phenylprop-2-ynoxy)-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B1679353.png)

![8-[4-[3-[3-[3-[[4-(1-Azabicyclo[2.2.2]octan-8-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B1679355.png)

![1-[3-[(5-bromo-2-pyridinyl)-[(3,4-dichlorophenyl)methyl]amino]propyl]-3-[3-(1H-imidazol-5-yl)propyl]thiourea](/img/structure/B1679357.png)